REACTION_CXSMILES
|
[NH2:1][NH2:2].[CH2:3]([NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15](Cl)=[N:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[CH2:3]([NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([NH:1][NH2:2])=[N:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
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1.67 mL
|
Type
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reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=CN=C(C=C1)Cl)=O
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled
|
Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
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Details
|
The solid was collected by filtration
|
Type
|
WASH
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Details
|
washed with 70 mL water
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Type
|
CUSTOM
|
Details
|
recrystallized from hot ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=CN=C(C=C1)NN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |